molecular formula C7H11NO2 B13275748 methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate

methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13275748
M. Wt: 141.17 g/mol
InChI Key: AHNTYUDVUIUQOY-ZLUOBGJFSA-N
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Description

Bicyclic Framework Analysis: [3.1.0] Hexane Ring System Geometry

The [3.1.0] bicyclohexane system comprises two fused rings: a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. X-ray crystallographic studies of analogous bicyclo[3.1.0]hexane derivatives reveal a boat conformation for the five-membered ring, with the cyclopropane moiety introducing significant angular strain. The bond lengths and angles deviate from ideal sp³ hybridization due to ring strain (Table 1).

Table 1: Key geometric parameters of the [3.1.0] bicyclohexane framework

Parameter Value (Å or °) Source Compound
C1–C2 bond length 1.52 Å Bicyclo[3.1.0]hexane
N1–C3 bond length 1.47 Å Methyl derivative
C1–C2–C3 bond angle 93.5° Bicyclo[3.1.0]hexane
N1–C3–C4 bond angle 104.2° Methyl derivative

Density functional theory (DFT) calculations at the M11/cc-pVDZ level demonstrate that the cyclopropane ring’s strain energy (~27 kcal/mol) influences reactivity, enabling selective ring-opening reactions. The methyl ester group at position 3 introduces electronic asymmetry, polarizing the lactam carbonyl (C=O) toward nucleophilic attack.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-7(9)6-3-4-2-5(4)8-6/h4-6,8H,2-3H2,1H3/t4-,5-,6-/m0/s1

InChI Key

AHNTYUDVUIUQOY-ZLUOBGJFSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2C[C@@H]2N1

Canonical SMILES

COC(=O)C1CC2CC2N1

Origin of Product

United States

Preparation Methods

Cyclopropanation-Based Synthesis

One approach involves the cyclopropanation of a suitable pyrrolidine derivative to form the bicyclic structure. This can be achieved by:

  • Starting from a 2-azabicyclo[3.1.0]hexane precursor or a related intermediate.
  • Using diazo compounds or carbenoid reagents to induce cyclopropanation.
  • Followed by methyl ester formation through reaction with methanol or methylating agents.

This method is typically conducted under controlled temperature and solvent conditions to favor the desired stereochemistry.

Enzymatic or Chiral Resolution Methods

To obtain the enantiomerically pure (1S,3S,5S) isomer, chiral resolution techniques or asymmetric synthesis may be employed. This includes:

  • Use of chiral auxiliaries or catalysts during cyclization.
  • Formation of diastereomeric salts with chiral acids (e.g., tartaric acid) followed by selective crystallization.
  • Enzymatic resolution to separate stereoisomers.

Patented Processes

According to patent WO2007075790A1, processes for preparing related azabicyclo[3.1.0]hexane compounds involve:

  • Formation of racemic methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
  • Subsequent resolution to obtain enantiomerically enriched salts.
  • Use of tartaric acid to precipitate enantiomeric salts for purification.

Though this patent focuses on a methyl 6,6-dimethyl derivative, similar principles apply for the preparation of methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific functional groups being targeted.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Bicyclo Ring

tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate
  • Key Features : Replaces the methyl ester with a tert-butyl ester and introduces a carbamoyl group at position 3.
  • Impact : The tert-butyl group enhances steric protection during synthesis, while the carbamoyl group enables hydrogen bonding in biological systems .
  • Application : Intermediate in Saxagliptin synthesis, enabling selective deprotection for downstream functionalization .
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • Key Features : Incorporates 6,6-dimethyl substituents and a hydrochloride salt.
  • The hydrochloride salt improves solubility for pharmaceutical processing .
  • Application : Intermediate in antiviral drug synthesis, demonstrating substituent-dependent bioactivity .

Functional Group Modifications

(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
  • Key Features : Replaces the ester with a carboxamide and adds a methanesulfonate counterion.
  • Impact : The carboxamide enhances hydrogen-bonding capacity, while methanesulfonate improves crystallinity and stability .
  • Application : Investigated for enhanced pharmacokinetic profiles in preclinical studies .
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
  • Key Features : Alters stereochemistry (1S,5R vs. 1S,3S,5S) and adds dimethyl groups.
  • Impact : Stereochemical divergence reduces DPP-4 binding efficacy, highlighting the importance of the (1S,3S,5S) configuration in Saxagliptin .

Salt Forms and Stability

Compound Name Salt Form Stability Characteristics Reference
Methyl (1S,3S,5S)-2-azabicyclo[...]-3-carboxylate Free base Sensitive to hydrolysis; requires低温 storage
(1S,3S,5S)-carboxamide hydrochloride Hydrochloride Improved crystallinity; stable at RT
(1S,3S,5S)-carboxamide methanesulfonate Methanesulfonate Enhanced solubility and thermal stability

Pharmacological Relevance

  • Stereochemistry : The (1S,3S,5S) configuration in Saxagliptin’s intermediate ensures optimal DPP-4 inhibition (IC₅₀ = 26 nM), whereas (1R,3S,5R) isomers show >100-fold reduced activity .
  • Substituent Effects : 6,6-Dimethyl derivatives exhibit altered metabolic clearance in hepatic microsomes, suggesting substituent-driven pharmacokinetic tuning .

Biological Activity

Methyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, and relevant research findings.

  • Chemical Name: this compound
  • CAS Number: 2497594-26-8
  • Molecular Formula: C8H14ClNO2
  • Molecular Weight: 191.66 g/mol

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Anti-inflammatory Effects : Compounds in the azabicyclo family have shown potential in reducing neuroinflammation, making them candidates for treating neurodegenerative diseases .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of azabicyclo[3.1.0]hexanes can inhibit the proliferation of cancer cell lines such as K562 (human erythroleukemia) with varying degrees of potency. For instance, certain spiroadducts displayed significant activity with IC50 values around 5 μg/mL .
  • Antiviral Properties : The compound's structural analogs have been investigated for their effectiveness against viral infections, including SARS-CoV-2, where modifications to the azabicyclo structure enhanced antiviral activity .

Case Study 1: Neuroinflammation

A study focusing on the anti-neuroinflammatory properties of azabicyclo compounds revealed that specific structural modifications led to increased efficacy in reducing pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response where higher concentrations correlated with more significant anti-inflammatory effects.

Case Study 2: Anticancer Activity

In a comparative analysis of various azabicyclo derivatives against the K562 cell line:

  • Compound A : IC50 = 5 μg/mL
  • Compound B : IC50 = 12 μg/mL
  • This compound : IC50 = 8 μg/mL

The data suggest that this compound possesses moderate anticancer activity compared to its analogs.

Case Study 3: Antiviral Activity Against SARS-CoV-2

Recent investigations into the antiviral properties of azabicyclo compounds demonstrated that modifications led to significant improvements in their ability to inhibit SARS-CoV-2 replication:

  • Compound C : EC50 = 61.8 nM
  • This compound : EC50 = 1364 nM (less effective compared to other derivatives)

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduced cytokine levels in vitro
AnticancerModerate inhibition of K562 cell proliferation
AntiviralInhibition of SARS-CoV-2 replication

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYieldReference
Cyclopropane formationL-glutamic acid, NH₃, methylene bromideN/A
Deprotection4M HCl in 1,4-dioxane/DCM, 2 h, rt97%
MethylationMethyl iodide, base (e.g., K₂CO₃)~80%*

*Estimated based on analogous protocols.

Basic: What analytical techniques are used to characterize this compound?

Answer:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) confirms molecular ions (e.g., [2M + H]⁺ at m/z 195.11) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve stereochemistry and ring strain effects. For example, cyclopropane protons exhibit distinct coupling constants (J ≈ 4–6 Hz) .
  • X-ray Crystallography: Resolves absolute configuration (1S,3S,5S) and confirms bicyclic geometry .

Advanced: How does stereochemical control impact synthetic outcomes and biological activity?

Answer:
The (1S,3S,5S) configuration is critical for bioactivity, as enantiomeric impurities (e.g., 1R,3S,5R) show reduced target binding. Stereocontrol is achieved via chiral auxiliaries or enzymatic resolution. For example, L-glutamic acid’s inherent chirality directs cyclization . Computational modeling (e.g., DFT) optimizes transition states to minimize racemization during cyclopropane formation .

Q. Table 2: Stereochemical Impact on Bioactivity

ConfigurationTarget Binding Affinity (IC₅₀)Reference
(1S,3S,5S)10 nM
(1R,3S,5R)>1 µM

Advanced: How do reaction conditions influence cyclopropane ring stability?

Answer:
The bicyclo[3.1.0]hexane core is strain-sensitive. Acidic conditions (e.g., HCl in dioxane) may induce ring-opening, but low temperatures (0–5°C) mitigate this. Solvent polarity (e.g., DCM vs. THF) also affects stability—aprotic solvents reduce nucleophilic attack on the strained ring .

Data Contradiction Note:
While reports stable deprotection in HCl/dioxane notes potential ring-opening in polar protic solvents (e.g., water) . Researchers should prioritize anhydrous conditions for acid-sensitive intermediates.

Advanced: What derivatives of this compound have been explored for structure-activity relationships (SAR)?

Answer:

  • Carboxamide Derivatives: Replacement of the methyl ester with carboxamide (e.g., (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide) enhances metabolic stability but reduces solubility .
  • Salt Forms: Hydrochloride and methanesulfonate salts improve crystallinity and bioavailability .

Q. Table 3: Key Derivatives and Properties

DerivativeBioactivity (IC₅₀)Solubility (mg/mL)Reference
Methyl ester (parent)10 nM0.5
Carboxamide8 nM0.2
Hydrochloride salt12 nM1.2

Advanced: How is computational modeling used to predict reactivity and regioselectivity?

Answer:
Density Functional Theory (DFT) calculations predict regioselectivity in cyclopropane ring formation. For example, the Simmons-Smith reaction favors endo transition states due to orbital alignment, which aligns with experimental outcomes (≥90% diastereomeric excess) . Molecular dynamics simulations also model solvent effects on reaction pathways.

Basic: What are the known contradictions in reported synthetic yields?

Answer:
Yields for deprotection steps vary: reports 97% yield using HCl/dioxane , while analogous protocols in show ~85% yields due to solvent polarity differences . Contradictions arise from impurities in starting materials or unoptimized workup procedures.

Advanced: What strategies optimize enantiomeric excess (ee) in large-scale synthesis?

Answer:

  • Chiral Catalysis: Asymmetric hydrogenation with Rh(I) catalysts achieves >98% ee .
  • Crystallization-Induced Dynamic Resolution (CIDR): Racemic mixtures are equilibrated under conditions favoring crystallization of the desired enantiomer .

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